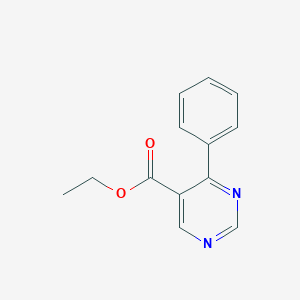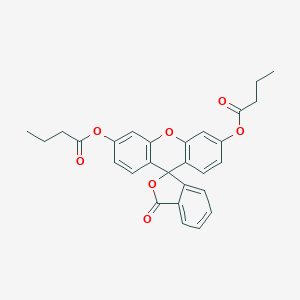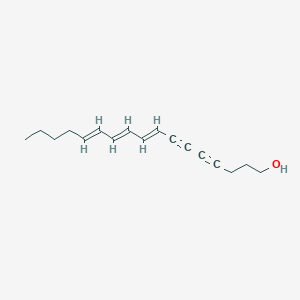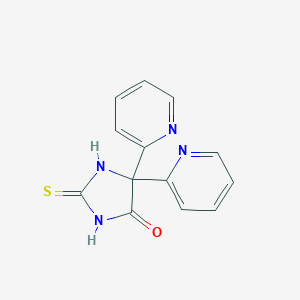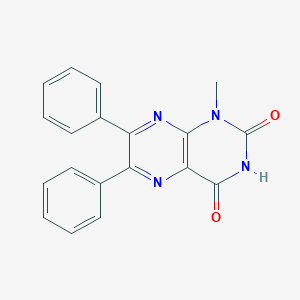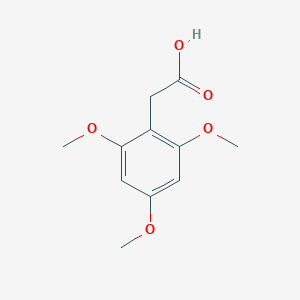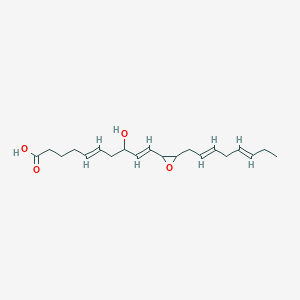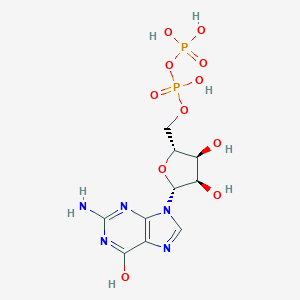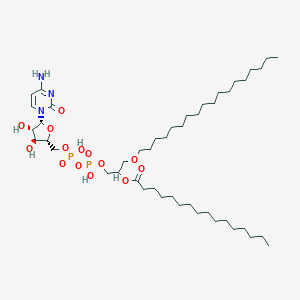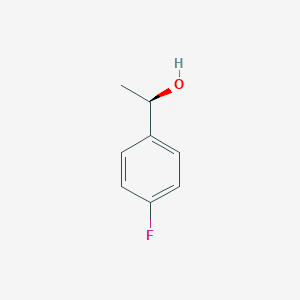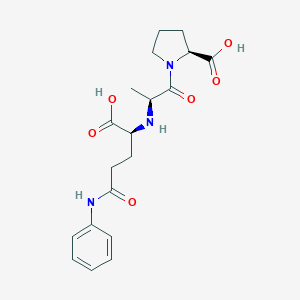
3-Ethyl-4-amino-3-pentene-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-amino-3-pentene-2-one, also known as EAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EAP belongs to the class of α, β-unsaturated ketones and possesses a reactive double bond in the β-position to the carbonyl group. This compound has been synthesized using various methods and has shown promising results in several research areas.
作用機序
The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one is not fully understood. However, it is believed that the reactive double bond in the β-position to the carbonyl group plays a crucial role in its biological activity. 3-Ethyl-4-amino-3-pentene-2-one has been shown to interact with various enzymes and proteins, leading to the inhibition of their activity. It has also been suggested that 3-Ethyl-4-amino-3-pentene-2-one may act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
3-Ethyl-4-amino-3-pentene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Ethyl-4-amino-3-pentene-2-one inhibits the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their enzyme activity. 3-Ethyl-4-amino-3-pentene-2-one has also been shown to have antioxidant activity, protecting cells from oxidative stress. In vivo studies have demonstrated that 3-Ethyl-4-amino-3-pentene-2-one has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 3-Ethyl-4-amino-3-pentene-2-one in lab experiments is its ease of synthesis and purification. 3-Ethyl-4-amino-3-pentene-2-one can be synthesized using various methods and has been optimized to increase yield and purity. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been shown to have low toxicity and high stability, making it a suitable candidate for various applications. However, one of the limitations of using 3-Ethyl-4-amino-3-pentene-2-one in lab experiments is its limited solubility in water, which may affect its efficacy in biological systems.
将来の方向性
There are several future directions for the study of 3-Ethyl-4-amino-3-pentene-2-one. One of the major directions is the evaluation of its potential as a therapeutic agent for the treatment of various diseases. 3-Ethyl-4-amino-3-pentene-2-one has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been shown to have antioxidant activity, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is the development of 3-Ethyl-4-amino-3-pentene-2-one-based fluorescent probes for the detection of metal ions. 3-Ethyl-4-amino-3-pentene-2-one has been shown to have potential as a fluorescent probe for the detection of metal ions such as copper and iron, which may have implications in various fields such as environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 3-Ethyl-4-amino-3-pentene-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 3-Ethyl-4-amino-3-pentene-2-one has been synthesized using various methods and has shown promising results in several research areas. 3-Ethyl-4-amino-3-pentene-2-one has been evaluated for its potential as a therapeutic agent, as well as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one and its potential applications in various fields.
合成法
3-Ethyl-4-amino-3-pentene-2-one can be synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between ethyl acetoacetate and p-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group. Another method involves the reaction of ethyl acetoacetate with p-anisidine and subsequent dehydration of the resulting product. These methods have been optimized to increase the yield and purity of 3-Ethyl-4-amino-3-pentene-2-one.
科学的研究の応用
3-Ethyl-4-amino-3-pentene-2-one has been extensively studied for its potential applications in various scientific research areas. One of the major applications of 3-Ethyl-4-amino-3-pentene-2-one is in the field of organic synthesis, where it has been used as a key intermediate for the synthesis of various compounds. 3-Ethyl-4-amino-3-pentene-2-one has also been evaluated for its antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. Additionally, 3-Ethyl-4-amino-3-pentene-2-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
104076-25-7 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
(Z)-4-amino-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5- |
InChIキー |
XUXMUXDYSNKLKI-ALCCZGGFSA-N |
異性体SMILES |
CC/C(=C(\C)/N)/C(=O)C |
SMILES |
CCC(=C(C)N)C(=O)C |
正規SMILES |
CCC(=C(C)N)C(=O)C |
同義語 |
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



